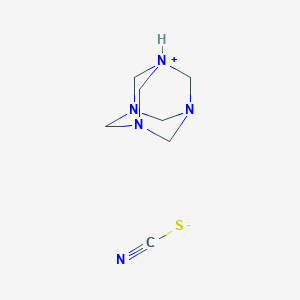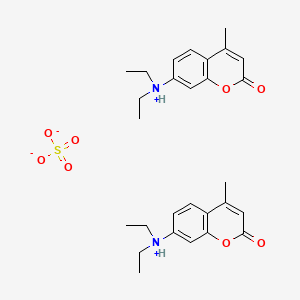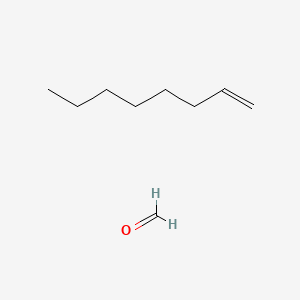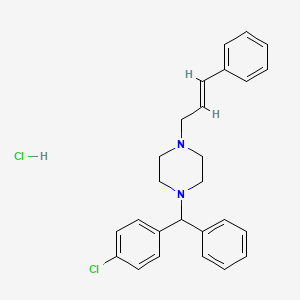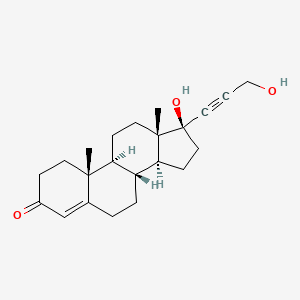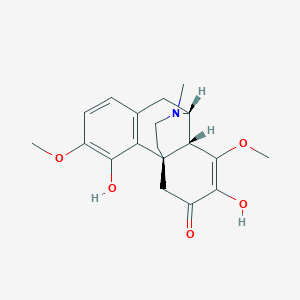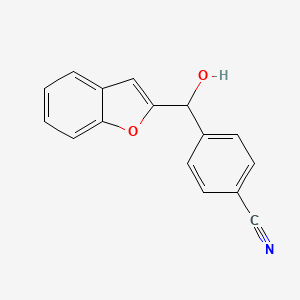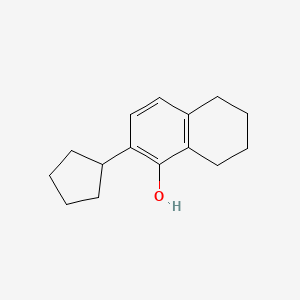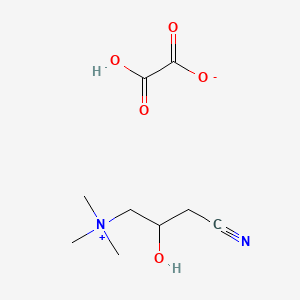
Canthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Canthine is a naturally occurring alkaloid that belongs to the class of β-carboline alkaloids. It is primarily found in various plants, particularly those in the Rutaceae and Simaroubaceae families. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of canthine can be achieved through several methods. One classic approach involves the Bischer-Napieralski reaction, which was first reported in 1966. This method, however, yields this compound with a relatively low overall yield . Another approach involves the biomimetic synthesis of this compound using infractine-functionalized and nanoparticle-supported catalysts .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural sources, such as plants in the Rutaceae and Simaroubaceae families. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Canthine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or sodium ethoxide under basic conditions.
Major Products Formed
The major products formed from these reactions include various this compound derivatives, which may exhibit enhanced or altered biological activities compared to the parent compound .
Scientific Research Applications
Chemistry: Canthine and its derivatives are used as intermediates in the synthesis of more complex molecules.
Industry: This compound is used in the development of natural antifungal agents for agricultural applications.
Mechanism of Action
The mechanism of action of canthine involves its interaction with specific molecular targets and pathways. For instance, this compound has been shown to interfere with the metabolism of amino acids in fungi, affecting nitrogen nutrients and disturbing normal physiological processes, ultimately leading to the death of pathogens . This antifungal activity is primarily due to the inhibition of key enzymes involved in amino acid biosynthesis and nitrogen metabolism .
Comparison with Similar Compounds
Similar Compounds
Xanthine: Like canthine, xanthine is a purine base found in most body tissues and fluids.
Theobromine: Another xanthine derivative, theobromine is found in cocoa and has mild stimulant properties.
Uniqueness of this compound
This compound is unique due to its specific structural features and biological activities. Unlike xanthine and its derivatives, this compound exhibits significant antifungal and anti-inflammatory properties, making it a valuable compound for both medicinal and agricultural applications .
Properties
CAS No. |
206-68-8 |
|---|---|
Molecular Formula |
C14H10N2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaene |
InChI |
InChI=1S/C14H10N2/c1-2-6-13-10(4-1)11-7-8-15-12-5-3-9-16(13)14(11)12/h1-8H,9H2 |
InChI Key |
VYQRBKCKQCRYEE-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=NC=CC3=C2N1C4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




